![molecular formula C11H11N3O2 B14000541 8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline CAS No. 91918-90-0](/img/structure/B14000541.png)
8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- is a heterocyclic compound that features a quinoline core fused with a dioxole ring
Preparation Methods
The synthesis of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- typically involves multi-step processes. One common method includes the radical bromination of ethyl 6-methyl-1,3-dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) under visible light . This reaction is initiated by a tungsten bulb and yields the desired brominated product, which can then undergo further functional group manipulations .
Chemical Reactions Analysis
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can participate in various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazino group to other amine derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions are typically quinoline derivatives with modified functional groups.
Scientific Research Applications
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential antibacterial and antitumor activities.
Materials Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the enzymes’ activity, leading to disruptions in DNA replication and transcription . This mechanism is similar to that of other quinoline-based antibacterial agents.
Comparison with Similar Compounds
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can be compared with other quinoline derivatives such as:
Oxolinic Acid: This compound also features a dioxoloquinoline structure and exhibits antibacterial properties.
6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative used in chemical synthesis.
The uniqueness of 1,3
Properties
CAS No. |
91918-90-0 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(6-methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)hydrazine |
InChI |
InChI=1S/C11H11N3O2/c1-6-2-9(14-12)7-3-10-11(16-5-15-10)4-8(7)13-6/h2-4H,5,12H2,1H3,(H,13,14) |
InChI Key |
SGSHZGYZRDZABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


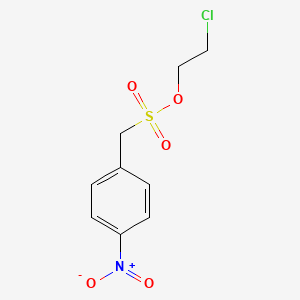
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)

![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
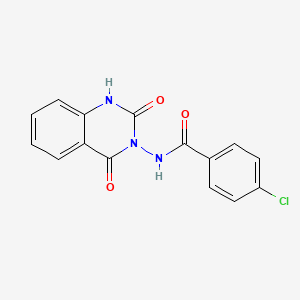
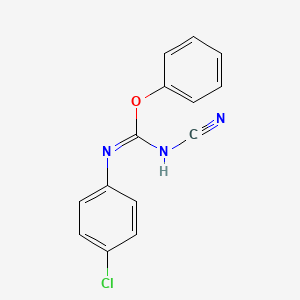
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
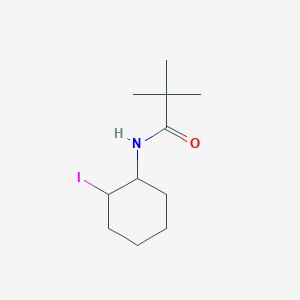
![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)
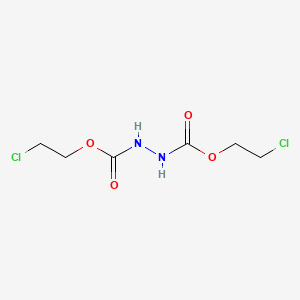
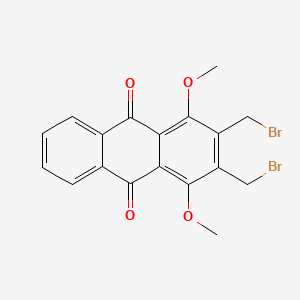
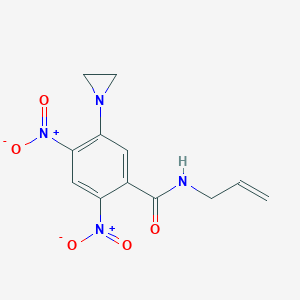
![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
